molecular formula C12H18ClN3 B1399052 {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249384-70-0

{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine

Cat. No. B1399052
CAS RN: 1249384-70-0
M. Wt: 239.74 g/mol
InChI Key: YVFYFDHSTYQBPX-UHFFFAOYSA-N
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Description

The compound {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine is also known as N-[(6-Chloropyridin-3-yl)Methyl]Methylamine . It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a pyridine ring via a methylene bridge. The pyridine ring has a chlorine atom at the 6th position .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 236.9±25.0 °C and a predicted density of 1.149±0.06 g/cm3 . It is soluble in DMSO and methanol . The compound is a solid at room temperature .

Scientific Research Applications

Asymmetric Synthesis Applications

  • Synthesis of 2-(1-Aminoalkyl)piperidines : This compound is used in asymmetric synthesis to create a series of 2-(1-aminoalkyl) piperidines, demonstrating its utility in producing diverse piperidine derivatives with potential pharmacological applications. This synthesis involves reduction and hydrogenolysis processes, illustrating the compound's versatility in chemical transformations (Froelich et al., 1996).

Schiff Base Synthesis and Anticonvulsant Properties

  • Synthesis of Heterocyclic Schiff Bases : A series of novel Schiff bases of 3-aminomethyl pyridine, a structurally related compound, have been synthesized, demonstrating the potential of these compounds in medicinal chemistry, particularly for their anticonvulsant properties. This highlights the role of the compound in the development of new pharmacologically active agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Therapy

  • Iron(III) Complexes for Photocytotoxicity : The compound's derivatives have been used in the synthesis of Iron(III) complexes that show remarkable photocytotoxic properties in red light, making them potential candidates for cancer therapy through targeted cellular imaging and treatment (Basu et al., 2014).

Applications in Bone Disorder Treatment

  • Small Molecule Leads for Bone Disorders : Derivatives of the compound have been identified as potential treatments for bone disorders, targeting the Wnt beta-catenin cellular messaging system. This highlights its relevance in therapeutic applications for bone health (Pelletier et al., 2009).

Development of Antidepressant Agents

  • Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of the compound have shown potential as "biased agonists" of serotonin 5-HT1A receptors, indicating its significance in the development of new antidepressant drugs with robust activity (Sniecikowska et al., 2019).

Antiosteoclast and Osteoblast Activity

  • Synthesis and Antiosteoclast Activity : The compound's derivatives have shown antiosteoclast and osteoblast activity, implying its usefulness in the development of treatments for bone-related diseases (Reddy et al., 2012).

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H302 - H315 - H319 - H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c13-12-2-1-11(8-15-12)9-16-5-3-10(7-14)4-6-16/h1-2,8,10H,3-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFYFDHSTYQBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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